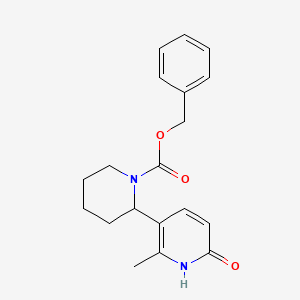

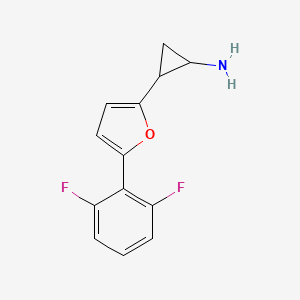

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents that have a broad spectrum of activity against various bacterial pathogens. The incorporation of fluorine atoms into the quinolone structure enhances its antibacterial properties and pharmacokinetic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, with suitable reagents.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,8-Difluor-1-methyl-2-oxo-1,2,3,4-tetrahydrochinolin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in Chinolon-N-Oxide unter Verwendung von Oxidationsmitteln.

Reduktion: Reduktion der Carbonylgruppe unter Bildung von Alkohol-Derivaten.

Substitution: Halogenierungs-, Alkylierungs- und Acylierungsreaktionen zur Einführung verschiedener Substituenten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Alkylhalogenide, Acylchloride und Halogenierungsmittel.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Chinolon-N-Oxide.

Reduktionsprodukte: Alkohol-Derivate.

Substitutionsprodukte: Verschiedene substituierte Chinolon-Derivate.

Wissenschaftliche Forschungsanwendungen

6,8-Difluor-1-methyl-2-oxo-1,2,3,4-tetrahydrochinolin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemische Sonde untersucht.

Medizin: Wird auf seine antibakteriellen Eigenschaften und seine potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6,8-Difluor-1-methyl-2-oxo-1,2,3,4-tetrahydrochinolin-4-carbonsäure umfasst:

Hemmung der bakteriellen DNA-Gyrase: Die Verbindung bindet an die bakterielle DNA-Gyrase, ein Enzym, das für die DNA-Replikation, -Transkription und -Reparatur unerlässlich ist.

Störung von DNA-Prozessen: Durch die Hemmung der DNA-Gyrase verhindert die Verbindung die Supercoiling von DNA, was zur Störung von DNA-Prozessen und zum Tod von Bakterienzellen führt.

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves:

Inhibition of Bacterial DNA Gyrase: The compound binds to bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.

Disruption of DNA Processes: By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, leading to the disruption of DNA processes and bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Levofloxacin: Ein weiteres Fluorchinolon mit breitem antibakteriellem Wirkungsspektrum.

Moxifloxacin: Bekannt für seine verbesserte Aktivität gegen grampositive Bakterien.

Einzigartigkeit

6,8-Difluor-1-methyl-2-oxo-1,2,3,4-tetrahydrochinolin-4-carbonsäure ist aufgrund ihres spezifischen Fluorierungsmusters einzigartig, das im Vergleich zu anderen Fluorchinolonen möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über 6,8-Difluor-1-methyl-2-oxo-1,2,3,4-tetrahydrochinolin-4-carbonsäure, einschließlich Synthese, Reaktionen, Anwendungen, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C11H9F2NO3 |

|---|---|

Molekulargewicht |

241.19 g/mol |

IUPAC-Name |

6,8-difluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-3,7H,4H2,1H3,(H,16,17) |

InChI-Schlüssel |

VFZRRPDPDGYLAA-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)CC(C2=C1C(=CC(=C2)F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)

![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)